molecular formula C10H14N2O3 B2724323 2-(4-Hydroxy-3,5-dimethoxyphenyl)ethanimidamide CAS No. 885967-47-5

2-(4-Hydroxy-3,5-dimethoxyphenyl)ethanimidamide

Cat. No.: B2724323
CAS No.: 885967-47-5
M. Wt: 210.233
InChI Key: MGMCDKPPOHMIDV-UHFFFAOYSA-N
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Description

2-(4-Hydroxy-3,5-dimethoxyphenyl)ethanimidamide is an organic compound with the molecular formula C10H14N2O3 This compound is characterized by the presence of a hydroxy group and two methoxy groups attached to a phenyl ring, along with an ethanimidamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Hydroxy-3,5-dimethoxyphenyl)ethanimidamide typically involves the reaction of 4-hydroxy-3,5-dimethoxybenzaldehyde with thiosemicarbazide in the presence of glacial acetic acid as a catalyst . The reaction proceeds through the formation of an intermediate hydrazone, which is then converted to the final product under specific reaction conditions.

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

2-(4-Hydroxy-3,5-dimethoxyphenyl)ethanimidamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding quinones.

    Reduction: The imidamide group can be reduced to form amines.

    Substitution: The methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and related reduced compounds.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

2-(4-Hydroxy-3,5-dimethoxyphenyl)ethanimidamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Hydroxy-3,5-dimethoxyphenyl)ethanimidamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain bacterial enzymes, thereby exhibiting antimicrobial activity . The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and prevent oxidative damage.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-3,5-dimethoxybenzaldehyde: A precursor in the synthesis of 2-(4-Hydroxy-3,5-dimethoxyphenyl)ethanimidamide.

    Thiosemicarbazide: Another precursor used in the synthesis.

    2-(4-Hydroxy-3,5-dimethoxyphenyl)ethanol: A structurally similar compound with different functional groups.

Uniqueness

This compound is unique due to its combination of hydroxy, methoxy, and ethanimidamide groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-(4-hydroxy-3,5-dimethoxyphenyl)ethanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O3/c1-14-7-3-6(5-9(11)12)4-8(15-2)10(7)13/h3-4,13H,5H2,1-2H3,(H3,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGMCDKPPOHMIDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)OC)CC(=N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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